1-((3-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
1-((3-Chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its structure includes a 3-chlorobenzylthio substituent at position 1 and a thiophen-2-ylmethyl group at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
The compound’s molecular formula is C₁₉H₁₃ClN₄OS₃ (molecular weight ~445.0 g/mol), as inferred from structurally similar analogs .
Properties
IUPAC Name |
12-[(3-chlorophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS3/c20-13-4-1-3-12(9-13)11-28-19-22-21-18-23(10-14-5-2-7-26-14)17(25)16-15(24(18)19)6-8-27-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFQKKPGXZTVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223896-70-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its antiviral, anticancer, and antimicrobial properties based on various studies.
- Molecular Formula : C₁₉H₁₃ClN₄OS₃
- Molecular Weight : 445.0 g/mol
- Structure : The compound features a complex structure with multiple heterocycles contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiviral Activity
Research indicates that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against viruses such as HIV and Hepatitis C. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes.
In a study on related compounds, one showed an EC50 value of 3.98 μM against HIV type-1, indicating promising antiviral potential . This suggests that the compound may also possess similar mechanisms of action.
2. Anticancer Activity
Compounds containing thiophene and triazole moieties have been reported to demonstrate anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing potent antiproliferative effects.
A review highlighted that thiazole and thiadiazole derivatives exhibited cytotoxicity against lung carcinoma cells (A549) with significant inhibition of cell proliferation and induction of apoptosis . This aligns with findings that suggest the compound may inhibit key pathways involved in cancer cell survival.
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. For instance, several thiadiazole derivatives have demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
In particular, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against pathogens like E. coli and Klebsiella pneumoniae . This suggests that the compound may also exhibit significant antimicrobial properties.
Table 1: Summary of Biological Activities
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many heterocyclic compounds inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
1-((2-Chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
1-((4-Chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Structural Difference : Chlorine at the para position of the benzyl group .
- Impact : The para position enhances electronic effects (e.g., resonance withdrawal) on the benzylthio moiety, which may alter redox properties or metabolic stability.
Derivatives with Extended Fused Ring Systems
Benzo-Fused Thieno-Triazolo-Pyrimidinones
- Example: 4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one .
- Structural Difference: Incorporates a benzo ring fused to the thieno-pyrimidinone core.
- Impact : Increased hydrophobicity and molecular weight (~500–550 g/mol) may enhance membrane permeability but reduce aqueous solubility. Bioactivity studies show comparable efficacy to standard drugs in kinase inhibition assays .
Pyrano-Fused Derivatives
- Example: 1-((2-(4-Bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-(p-tolyl)-6,7-dihydro-4H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one .
- Structural Difference: A pyrano ring replaces the thiophen-2-ylmethyl group.
- Impact: The bromophenyl and pyrano groups introduce bulkiness, likely affecting binding pocket compatibility in enzymatic targets.
Bioactivity Comparisons
Antitumor Activity
- Analog: Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., compound 12 in ) exhibit IC₅₀ values of 1.2–3.8 µM against MCF-7 and HepG2 cell lines, comparable to doxorubicin .
- Mechanistic Insight : The thiophen-2-ylmethyl group in the target compound may enhance DNA intercalation or kinase inhibition, but direct activity data are unavailable.
Kinase Inhibition
- Analog: Thienopyrimidines bearing pyrazoline units (e.g., compound 13a in ) show selective PI3Kα inhibition (IC₅₀ = 4.54 nM) .
- Impact : The 3-chlorobenzylthio group in the target compound could similarly modulate ATP-binding site interactions in kinases.
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core through cyclocondensation of hydrazonoyl chlorides with thienopyrimidine precursors under reflux in chloroform with triethylamine .
- Step 2 : Introduction of the 3-chlorobenzylthio and thiophen-2-ylmethyl groups via nucleophilic substitution or thioetherification, often using potassium carbonate as a base in DMF or THF .
- Purification : Recrystallization from ethanol/dioxane mixtures or column chromatography is standard .
Basic: What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiophen vs. chlorobenzyl protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight via ESI-MS in positive ion mode .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at ~1,200 cm) .
Advanced: How can reaction yields be optimized for the thioetherification step?
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of thiol intermediates .
- Catalysis : Lewis acids (e.g., KCO) improve thiol activation, while phase-transfer catalysts (e.g., PEG-400) aid in heterogeneous conditions .
- Temperature Control : Maintaining 70–80°C minimizes side reactions (e.g., oxidation to sulfones) .
Advanced: How do structural modifications influence biological activity?
- Thiophene vs. Benzene : Replacing thiophen-2-ylmethyl with phenyl reduces activity against kinase targets (e.g., IC increases from 0.8 μM to >10 μM) .
- Halogen Positioning : 3-Chlorobenzyl groups show superior target binding vs. 4-chloro analogs due to steric and electronic effects .
- Triazolo-pyrimidine Core : Oxidation to triazolo[1,5-a]pyrimidines decreases solubility but improves metabolic stability .
Basic: What in vitro assays are used to evaluate its pharmacological potential?
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, CDK2) using fluorescence polarization or radiometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .
Advanced: How can conflicting SAR data from similar analogs be resolved?
- Meta-Analysis : Compare datasets from structurally aligned compounds (e.g., vs. 14) to identify outliers in assay conditions (e.g., buffer pH, ATP concentration) .
- Computational Modeling : Dock analogs into crystal structures of targets (e.g., PDB: 4HJO) to rationalize activity cliffs .
- Dose-Response Refinement : Re-test disputed compounds using standardized protocols (e.g., CLSI guidelines) .
Basic: How is compound stability assessed under experimental conditions?
- Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C in nitrogen atmosphere) .
- Solution Stability : Monitor degradation in PBS or DMSO at 4°C/25°C via HPLC over 72 hours .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λ~320 nm for thiophene moiety) .
Advanced: What strategies mitigate poor aqueous solubility?
- Prodrug Design : Introduce phosphate esters at the pyrimidinone oxygen, improving solubility by 10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in buffered solutions (pH 7.4) .
Advanced: How do eco-friendly catalysts impact synthesis scalability?
- Cellulose Sulfuric Acid : Achieves 85–90% yield in cyclocondensation steps vs. 70% with HSO, reducing waste .
- Continuous Flow Reactors : Enhance reproducibility for oxidation steps (residence time: 5 min, 50°C) .
- Bleaching Earth Clay : Reusable catalyst for thioetherification (5 cycles without activity loss) .
Basic: What are common byproducts in its synthesis, and how are they addressed?
- Sulfoxide Formation : Occurs during thioetherification if oxidants (e.g., O) are present—mitigated by inert atmospheres (N) .
- Ring-Opened Adducts : Result from excessive heating; controlled reflux (<8 hours) and TLC monitoring prevent this .
- Diastereomeric Impurities : Chiral HPLC (Chiralpak IA column) resolves enantiomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
